Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate
Overview
Description
“Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate” is a chemical compound with the CAS Number: 25055-41-8 . It has a molecular weight of 266.38 . The IUPAC name for this compound is dimethyl 3,3’-disulfanediylbis (2-methylpropanoate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- Advanced Intermediates : Research by Dolenský et al. (2002) optimized the preparation of methyl 3,3,3-trifluoropyruvate, an intermediate in chemical syntheses, starting from industrial hexafluoropropene-1,2-oxide. This work identified byproducts and discussed potential reaction pathways, highlighting the compound's role in the synthesis of complex molecules (Dolenský, Kvíčala, Palecek, & Paleta, 2002).
- Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, illustrating the compound's potential in materials science and polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Reaction Mechanisms and Synthesis Pathways
- Heterocyclic Compound Fragmentation : Klyba, Nedolya, and Zhanchipova (2008) studied the mass spectra and fragmentation of new functionally substituted heterocycles, providing insights into their structural identification and reaction mechanisms, which are critical for developing new synthetic methodologies (Klyba, Nedolya, & Zhanchipova, 2008).
Synthetic Methodologies
- Building Blocks for Prostanoids : Valiullina et al. (2019) synthesized a compound that served as a building block for prostanoids, demonstrating the utility of such chemicals in the synthesis of biologically active molecules (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
- Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) investigated the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, revealing the potential for enantioselective synthesis of biologically relevant compounds (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMSJCBUBDWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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